molecular formula C17H31NO3 B1584240 N-Dodecanoyl-proline CAS No. 58725-39-6

N-Dodecanoyl-proline

Cat. No.: B1584240
CAS No.: 58725-39-6
M. Wt: 297.4 g/mol
InChI Key: AJWFQCNUNFFTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecanoyl-proline is an organic compound derived from the amino acid proline and lauric acid. It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom of the proline molecule. This compound is known for its amphiphilic nature, making it a valuable component in various applications, particularly in the field of organogelators and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecanoyl-proline can be synthesized through the coupling of lauric acid with proline. The process typically involves the use of dicyclohexyl carbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling agents. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The resulting product is then purified through recrystallization from a heptane/t-butyl methyl ether mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The scalability of the process is facilitated by the availability of starting materials and the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions: N-Dodecanoyl-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted proline derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Dodecanoyl-proline primarily involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting the membrane structure and enhancing the permeability of drugs. This property is particularly valuable in transdermal drug delivery systems, where the compound acts as a penetration enhancer .

Comparison with Similar Compounds

N-Dodecanoyl-proline can be compared with other similar compounds, such as:

  • N-Dodecanoyl-alanine
  • N-Dodecanoyl-leucine
  • N-Dodecanoyl-valine
  • N-Dodecanoyl-phenylalanine

These compounds share similar amphiphilic properties and are used in similar applications. this compound is unique due to its specific interaction with proline residues, which can influence protein folding and stability .

Properties

IUPAC Name

1-dodecanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWFQCNUNFFTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974256
Record name 1-Dodecanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58725-39-6
Record name 1-Dodecanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-oxododecyl)-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Dodecanoyl-proline
Reactant of Route 2
Reactant of Route 2
N-Dodecanoyl-proline
Reactant of Route 3
Reactant of Route 3
N-Dodecanoyl-proline
Reactant of Route 4
Reactant of Route 4
N-Dodecanoyl-proline
Reactant of Route 5
Reactant of Route 5
N-Dodecanoyl-proline
Reactant of Route 6
Reactant of Route 6
N-Dodecanoyl-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.